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Compound of Interest

Compound Name: Pirtobrutinib

Cat. No.: B8146385

Pirtobrutinib (formerly LOXO-305) is a first-in-class, highly selective, non-covalent (reversible)
Bruton's tyrosine kinase (BTK) inhibitor.[1] Its development marks a significant advancement in
the treatment of B-cell malignancies, offering a potent therapeutic option for patients who have
developed resistance or intolerance to prior covalent BTK inhibitors.[2][3][4] This guide

provides an in-depth overview of the core discovery and preclinical evaluation of pirtobrutinib,
detailing its mechanism of action, key experimental findings, and the methodologies employed.

Discovery and Rationale

Pirtobrutinib, initially known as RXC005, was discovered by Redx Pharma and subsequently
developed by Loxo Oncology. The primary rationale for its development was to overcome the
limitations of approved covalent BTK inhibitors (cBTKis) like ibrutinib, acalabrutinib, and
zanubrutinib.[1][5] These cBTKis form an irreversible bond with a cysteine residue at position
481 (C481) in the ATP-binding site of BTK.[3][6] A common mechanism of acquired resistance
to these drugs is the mutation of this residue (e.g., C481S), which prevents covalent binding
and renders the inhibitors ineffective.[3][7]

Pirtobrutinib was designed to bind to BTK reversibly and with high affinity, independent of the
C481 residue, thus maintaining activity against both wild-type (WT) and C481-mutant BTK.[7]
[8] This non-covalent binding mechanism, coupled with high selectivity, aimed to provide a
durable therapeutic effect with an improved safety profile by minimizing off-target kinase
inhibition associated with toxicities of cBTKis.[1][9]
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Mechanism of Action

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is
essential for the proliferation, survival, and differentiation of B-cells.[2][7][10] Dysregulation of
the BCR pathway is a hallmark of many B-cell malignancies.[7] Pirtobrutinib exerts its
therapeutic effect by selectively and reversibly binding to the ATP-binding pocket of BTK.[8]

Key features of pirtobrutinib’'s mechanism include:

» Non-Covalent, Reversible Binding: Unlike cBTKis, pirtobrutinib does not form a permanent
bond, allowing it to effectively inhibit BTK even in the presence of C481 resistance
mutations.[7][10]

 Stabilization of Inactive Conformation: Biophysical and structural studies show that
pirtobrutinib binding stabilizes BTK in a closed, inactive conformation. A unique
consequence of this is the prevention of phosphorylation at tyrosine 551 (Y551) in the
activation loop, an event not observed with cBTKis.[1][5]

o Potent Inhibition of Downstream Signaling: By inhibiting BTK, pirtobrutinib effectively blocks
downstream signaling cascades involving PLCy2, AKT, and NF-kB, ultimately leading to
decreased B-cell proliferation and survival.[7] X-ray crystallography has confirmed that
pirtobrutinib binds within the ATP-binding site through an extensive network of interactions
with the protein and surrounding water molecules, distant from the C481 residue.[1][3][11]

Caption: Simplified BTK signaling pathway and pirtobrutinib's point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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